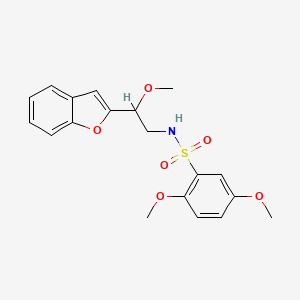

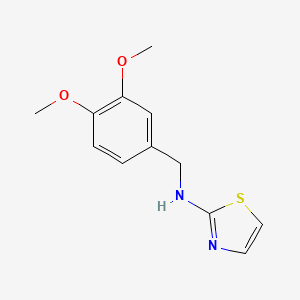

methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in a variety of biochemical and physiological studies.

Scientific Research Applications

Antitumor Activity

Research has demonstrated the synthesis and evaluation of isoquinoline derivatives, including compounds structurally related to methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, for their antitumor activity. For instance, a study on the synthesis and antitumor activity of isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives found some compounds exhibiting significant activity against L1210 leukemia in mice, highlighting the potential of such structures in cancer therapy (Liu et al., 1995).

Cytotoxic Activity

Another aspect of research involves the synthesis and cytotoxic activity of dibenzisoquinoline derivatives, where compounds bearing cationic side chains were studied for their biological activity. This work aimed to explore the effects of side chain positioning on cytotoxicity, with certain carboxamide-linked compounds showing substantial growth delays against in vivo tumor models, suggesting a route for the development of new anticancer agents (Bu et al., 2001).

Catalytic and Synthetic Applications

The field also explores catalytic methods for modifying the core structure of such compounds. For example, a unified strategy for the iron-catalyzed ortho-alkylation of carboxamides, including aryl carboxamides, has been developed, facilitating the direct and regioselective modification of these compounds. This method offers an efficient approach to introduce alkyl groups into the ortho position of carboxamides, potentially expanding the chemical diversity and pharmacological properties of these molecules (Fruchey et al., 2014).

Mass Spectrometric Studies

Mass spectrometric dissociation pathways of protonated isoquinoline-3-carboxamides have been studied, providing insights into the unusual fragmentation behavior of these compounds. Such studies are crucial for understanding the stability and behavior of potential drug candidates in the gas phase, aiding in the development of LC/MS-based screening procedures (Beuck et al., 2009).

Mechanism of Action

Target of Action

Thiophene-based compounds are known for their exceptional optical and conductive properties , which suggests that they may interact with targets involved in electronic and optoelectronic applications.

Mode of Action

It’s known that the properties of thiophene-based compounds can be tuned by substituting different functional groups at various positions . This allows them to interact differently with their targets, leading to a variety of effects.

Biochemical Pathways

Thiophene-based compounds are known to be involved in various electronic and optoelectronic applications . This suggests that they may affect pathways related to these processes.

Pharmacokinetics

The molecular size of a drug, its affinity for its target, and its bio-activation and metabolization are all important factors in its pharmacokinetics .

Result of Action

It’s known that thiophene-based compounds exhibit significant antioxidant activity . This suggests that they may have a protective effect against oxidative stress in cells.

Action Environment

The synthesis of thiophene-based compounds can be sensitive to the type of catalyst used , suggesting that environmental factors such as temperature and pH could potentially influence their action.

properties

IUPAC Name |

methyl 7-(thiophene-3-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-21-16(20)18-6-4-11-2-3-14(8-13(11)9-18)17-15(19)12-5-7-22-10-12/h2-3,5,7-8,10H,4,6,9H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFRDMFPGXCSJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2394456.png)

![2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2394459.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2394469.png)

![3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2394474.png)